molecular formula C9H12N2O4S B6749247 tert-butylN-(5-nitrothiophen-2-yl)carbamate

tert-butylN-(5-nitrothiophen-2-yl)carbamate

Cat. No.: B6749247
M. Wt: 244.27 g/mol
InChI Key: PWIFSCYFQPTAOW-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-nitrothiophen-2-yl)carbamate is a carbamate derivative featuring a nitro-substituted thiophene ring. This compound is structurally characterized by a tert-butyl carbamate group attached to the nitrogen atom of a 5-nitrothiophen-2-yl moiety.

Properties

IUPAC Name

tert-butyl N-(5-nitrothiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(12)10-6-4-5-7(16-6)11(13)14/h4-5H,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIFSCYFQPTAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-nitrothiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(5-nitrothiophen-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-nitrothiophen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiophene ring can undergo electrophilic substitution reactions.

    Substitution: The carbamate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and acetic acid.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted thiophenes.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

tert-Butyl N-(5-nitrothiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiophene ring and carbamate group also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(5-nitrothiophen-2-yl)carbamate and related carbamate derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
tert-Butyl N-(5-nitrothiophen-2-yl)carbamate C₉H₁₂N₂O₄S Thiophene ring with nitro group at C5 Potential intermediate in heterocyclic synthesis
tert-Butyl N-(5-hydroxypyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate C₁₄H₂₂N₄O₅ Pyrimidine ring with hydroxyl at C5; dual carbamate groups Used in R&D for nucleoside analogs
tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate C₁₂H₁₇N₃O₄S Pyridine ring with nitro group at C5; thioethyl linker NMR-characterized intermediate in medicinal chemistry
tert-Butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate C₁₂H₁₅FN₂O₄ Fluorine at C5 of nitrobenzene; benzyl carbamate Explored in fluorinated drug candidates
tert-Butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate C₁₀H₁₇N₃O₃S Methylsulfanyl-oxadiazole heterocycle Sulfur-containing bioactive scaffold

Structural and Functional Analysis

Heterocyclic Core Differences: The thiophene ring in the target compound provides sulfur-based aromaticity, which may enhance π-stacking interactions compared to pyridine () or pyrimidine () analogs. In contrast, the pyrimidine derivative () includes a hydroxyl group, enabling hydrogen bonding but reducing stability under acidic conditions .

Substituent Effects: The fluorine atom in the fluorophenyl analog () introduces electronegativity and metabolic resistance, making it favorable for CNS-targeting pharmaceuticals .

Synthetic Utility :

  • The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane) .
  • The nitro group in the thiophene and pyridine derivatives (target compound and ) can be reduced to amines for further functionalization, a step critical in antitubercular or anticancer drug synthesis .

Research Findings and Methodological Considerations

  • Spectroscopic Characterization : Analogous compounds (e.g., ’s pyridinyl derivative) were analyzed via ¹H/¹³C NMR, highlighting distinct shifts for nitro (δ 8.5–9.0 ppm) and tert-butyl (δ 1.3–1.5 ppm) groups .
  • Crystallographic Tools : Software like SHELX () and ORTEP () are critical for resolving crystal structures of nitro-containing carbamates, aiding in conformational analysis .

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